N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine

Physicochemical profiling Drug‑likeness Permeability prediction

N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6), also named 2-[[4-(carboxymethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid, is a synthetic, non‑natural amino acid derivative comprising a 4,6‑disubstituted pyrimidine core linked to a glycine moiety via a secondary amine at the 2‑position. Its molecular formula is C₉H₁₁N₃O₅ and its molecular weight is 241.20 g·mol⁻¹.

Molecular Formula C9H11N3O5
Molecular Weight 241.20 g/mol
CAS No. 651723-71-6
Cat. No. B12899161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine
CAS651723-71-6
Molecular FormulaC9H11N3O5
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCC(=O)O)OCC(=O)O
InChIInChI=1S/C9H11N3O5/c1-5-2-6(17-4-8(15)16)12-9(11-5)10-3-7(13)14/h2H,3-4H2,1H3,(H,13,14)(H,15,16)(H,10,11,12)
InChIKeyLCHPERWENPVMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6): Sourcing and Baseline Identity Guide


N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6), also named 2-[[4-(carboxymethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid, is a synthetic, non‑natural amino acid derivative comprising a 4,6‑disubstituted pyrimidine core linked to a glycine moiety via a secondary amine at the 2‑position. Its molecular formula is C₉H₁₁N₃O₅ and its molecular weight is 241.20 g·mol⁻¹ . The compound is classified as a pyrimidine‑N‑substituted glycine derivative and is primarily catalogued as a research‑grade building block or synthetic intermediate .

Why Generic Pyrimidine‑Glycine Derivatives Cannot Substitute for N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6)


In‑class N‑substituted glycine derivatives based on a pyrimidine scaffold (e.g., pyrimidinedione‑N‑glycines, pyrimidinetrione‑N‑glycines, or 5‑substituted pyrimidine‑glycines) differ substantially in their hydrogen‑bonding capacity, acidity, and metabolic stability. N‑[4‑(Carboxymethoxy)‑6‑methylpyrimidin‑2‑yl]glycine is distinguished from these analogues by a free carboxylic acid on the 4‑position carboxymethoxy substituent and a secondary amine connection at the 2‑position, which together create a unique dual‑acidic‑site motif. Generic substitution with closely related compounds that lack this motif—such as those bearing a 4‑methoxy, 4‑hydroxy, or 4‑oxo group—can result in altered pKₐ profiles, different aqueous solubility, and disrupted target‑binding pharmacophores, making one‑to‑one interchange unreliable in both synthetic and biological applications [1].

Quantitative Differentiation Evidence for N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6) vs. Closest Structural Analogues


Physicochemical Differentiation: Topological Polar Surface Area (TPSA) Comparison with 4‑Oxo and 4‑Methoxy Pyrimidine‑Glycine Isosteres

The topological polar surface area (TPSA) of N‑[4‑(carboxymethoxy)‑6‑methylpyrimidin‑2‑yl]glycine is 124.9 Ų . This is substantially higher than that of the 4‑methoxy analogue (estimated TPSA ≈ 88 Ų, lacking the additional carboxyl oxygen atoms) and the 4‑oxo (pyrimidinone) analogue (estimated TPSA ≈ 95 Ų). The elevated TPSA of the target compound predicts lower passive membrane permeability and higher aqueous solubility, which directly affect bioavailability and formulation strategy if the compound is used as a precursor for biologically active molecules [1].

Physicochemical profiling Drug‑likeness Permeability prediction

Hydrogen‑Bond Donor/Acceptor Profile vs. Pyrimidinedione‑N‑glycine HIF‑PH Inhibitor Scaffolds

The target compound contains five hydrogen‑bond acceptors and three hydrogen‑bond donors (two carboxylic acid OH, one secondary amine NH), in contrast to the pyrimidinedione‑N‑glycine HIF prolyl hydroxylase inhibitor core (e.g., the generic scaffold in patent US20080171756), which typically presents four H‑bond acceptors and two H‑bond donors (one COOH, one amide NH) [1]. The additional H‑bond donor and acceptor in N‑[4‑(carboxymethoxy)‑6‑methylpyrimidin‑2‑yl]glycine arise from the free 4‑carboxymethoxy acid group, which is absent in the clinical HIF‑PH inhibitor series.

HIF prolyl hydroxylase inhibition Structure‑activity relationship Medicinal chemistry

Ionization State Differentiation: Dual‑Acidic‑Site Motif vs. Mono‑Acidic Pyrimidine‑Glycine Analogues

N‑[4‑(Carboxymethoxy)‑6‑methylpyrimidin‑2‑yl]glycine possesses two ionizable carboxylic acid groups (the glycine carboxyl and the 4‑carboxymethoxy carboxyl), whereas commonly encountered pyrimidine‑N‑glycine building blocks (e.g., 2‑(pyrimidin‑2‑ylamino)acetic acid) contain only one carboxylic acid. Computational pKₐ prediction (ChemAxon/marvin) indicates pKₐ values of ≈2.1 and ≈3.5 for the two carboxyl groups, compared with a single pKₐ ≈2.3 for the mono‑acid analogue . This dual‑acidic character enables sequential deprotonation, zwitterion formation at intermediate pH, and distinct salt‑screening behaviour that cannot be replicated by mono‑acidic comparators.

pKₐ prediction Solubility‑pH profile Salt formation

Highest‑Fidelity Application Scenarios for N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine (CAS 651723-71-6) Based on Verified Evidence


Dual‑Carboxylate Building Block for Metal‑Organic Frameworks (MOFs) or Coordination Polymers Requiring Polytopic Linkers

The two chemically distinct carboxylic acid groups of N‑[4‑(carboxymethoxy)‑6‑methylpyrimidin‑2‑yl]glycine, supported by the calculated TPSA of 124.9 Ų and dual‑pKₐ profile, make the compound well‑suited as a polytopic linker for the construction of heterometallic MOFs or hydrogen‑bonded organic frameworks. Its structural differentiation from mono‑carboxylate pyrimidine‑glycine analogues provides an additional coordination node, enabling higher framework dimensionality and tunable pore polarity [1].

Synthetic Intermediate for Prodrugs Requiring Sequential Esterase‑Labile Carboxymethoxy and Glycine Ester Hydrolysis

The presence of a carboxymethoxy group on the pyrimidine ring, in addition to the glycine carboxyl, offers a differentiated prodrug design opportunity: the 4‑carboxymethoxy ester can be cleaved by ubiquitous esterases, while the glycine carboxyl can be independently protected or conjugated. This orthogonal reactivity is not available with 4‑methoxy or 4‑oxo pyrimidine‑glycine analogues, which lack the additional esterase‑sensitive site [1].

Quote Request

Request a Quote for N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.